molecular formula C18H21NO3 B6372700 5-(4-BOC-Aminophenyl)-2-methylphenol CAS No. 1261960-84-2

5-(4-BOC-Aminophenyl)-2-methylphenol

Cat. No.: B6372700
CAS No.: 1261960-84-2
M. Wt: 299.4 g/mol
InChI Key: OFJAHTIOXSOIHS-UHFFFAOYSA-N
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Description

5-(4-BOC-Aminophenyl)-2-methylphenol is an organic compound that features a phenol group substituted with a tert-butoxycarbonyl (BOC) protected amine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BOC-Aminophenyl)-2-methylphenol typically involves the protection of the amine group on 4-aminophenol with a BOC group, followed by methylation of the phenol ring. The BOC protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methylation can be carried out using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-BOC-Aminophenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The BOC group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: The BOC group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of free amines after BOC removal.

Scientific Research Applications

5-(4-BOC-Aminophenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Medicine: May be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-BOC-Aminophenyl)-2-methylphenol largely depends on its functional groups. The phenol group can participate in hydrogen bonding and act as a nucleophile in various reactions. The BOC-protected amine can be deprotected to reveal a free amine, which can then engage in further chemical reactions. The methyl group can influence the compound’s reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-BOC-Aminophenol: Similar structure but lacks the methyl group.

    2-Methylphenol (o-Cresol): Lacks the BOC-protected amine group.

    4-Aminophenol: Lacks both the BOC protection and the methyl group.

Uniqueness

5-(4-BOC-Aminophenyl)-2-methylphenol is unique due to the presence of both the BOC-protected amine and the methyl group on the phenol ring

Properties

IUPAC Name

tert-butyl N-[4-(3-hydroxy-4-methylphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-5-6-14(11-16(12)20)13-7-9-15(10-8-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJAHTIOXSOIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127395
Record name Carbamic acid, N-(3′-hydroxy-4′-methyl[1,1′-biphenyl]-4-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-84-2
Record name Carbamic acid, N-(3′-hydroxy-4′-methyl[1,1′-biphenyl]-4-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261960-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3′-hydroxy-4′-methyl[1,1′-biphenyl]-4-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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